molecular formula C7H13N3 B2806572 1-butyl-1H-pyrazol-3-amine CAS No. 73616-25-8

1-butyl-1H-pyrazol-3-amine

Cat. No.: B2806572
CAS No.: 73616-25-8
M. Wt: 139.202
InChI Key: YLPPDLZIROXCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1H-pyrazol-3-amine is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a butyl group attached to the pyrazole ring at the 1-position and an amine group at the 3-position. Pyrazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazol-3-amine can be synthesized through several methods, including the following:

  • Condensation Reaction: One common method involves the condensation of butyl hydrazine with 2-chloroacrylonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazolyl intermediate, which is then hydrolyzed to yield the desired product.

  • Cyclization Reaction: Another approach involves the cyclization of butyl hydrazine with β-keto esters or β-diketones in the presence of a suitable catalyst, such as an acid or base. The resulting pyrazole ring is then functionalized to introduce the amine group at the 3-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors equipped with efficient mixing and temperature control systems. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrazolone derivatives, which are valuable intermediates in organic synthesis.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an amide or an imine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic substitution reactions are often carried out using strong acids, such as sulfuric acid or nitric acid, and halogenating agents like bromine or chlorine.

Major Products Formed:

  • Pyrazolone Derivatives: Oxidation of this compound can yield pyrazolone derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals.

  • Amine Derivatives: Reduction reactions can produce amide or imine derivatives, which have applications in organic synthesis and material science.

  • Substituted Pyrazoles: Electrophilic substitution reactions can introduce various functional groups, leading to the formation of halogenated or sulfonated pyrazoles.

Scientific Research Applications

Pharmaceutical Applications

1-Butyl-1H-pyrazol-3-amine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as inhibitors for several biological targets, making them valuable in drug development.

Key Pharmaceutical Applications:

  • Phosphatidylinositol-3-Kinase Inhibitors : The compound is involved in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer therapy due to their role in regulating cell growth and metabolism .
  • Calcium Channel Modulators : Structural modifications of this compound can lead to the development of release-activated calcium channel inhibitors, which may be beneficial in treating conditions such as rheumatoid arthritis and asthma .

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

Biological Activities:

  • Anti-inflammatory : Compounds derived from pyrazoles have demonstrated significant anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Antimicrobial : Studies have shown that pyrazole derivatives possess antimicrobial activity against various bacterial strains, indicating their potential use in developing new antibiotics .
  • Anticancer : The ability of these compounds to inhibit tumor cell growth positions them as potential anticancer agents, particularly through their action on specific cellular pathways .

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various methods. These synthetic routes are essential for producing compounds with desired biological activities.

Synthesis Techniques:

  • One-Pot Reactions : Efficient one-pot synthesis methods have been reported, allowing for the rapid assembly of complex pyrazole derivatives without the need for extensive purification steps .
  • Condensation Reactions : The use of condensation reactions involving readily available starting materials has been highlighted as a practical approach to synthesize this compound derivatives .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound derivatives in various biological assays:

StudyFindings
Zheng et al. (2014)Investigated anti-cancer properties of pyrazole derivatives, demonstrating significant inhibition of A549 cell growth .
Gökhan-Kelekçi et al. (2014)Synthesized novel pyrazole derivatives with high activity against monoamine oxidase B, suggesting potential for neuroprotective applications .
Ragavan et al. (2014)Reported antimicrobial activity of 1,5-diaryl pyrazole derivatives against E. coli and S. aureus, highlighting their therapeutic potential .

Comparison with Similar Compounds

  • 1-tert-butyl-1H-pyrazol-3-amine: This compound has a tert-butyl group instead of a butyl group, which can influence its reactivity and stability.

  • 1-benzyl-1H-pyrazol-3-amine: This compound has a benzyl group attached to the pyrazole ring, which can impart different chemical and biological properties compared to the butyl group.

Biological Activity

1-butyl-1H-pyrazol-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The specific position of functional groups on the pyrazole ring significantly influences its chemical behavior and biological activity. The presence of the butyl group at the 1-position enhances lipophilicity, which may impact its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and related pyrazole derivatives.

Table 1: Antimicrobial Activity of this compound

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of cell wall synthesis
Escherichia coli125 μg/mLBactericidal action

The compound exhibits bactericidal effects primarily by inhibiting protein synthesis pathways, which is crucial for bacterial growth and replication. Additionally, it has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, indicating its potential as a therapeutic agent against biofilm-associated infections .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives, including this compound, can be significantly influenced by their structural modifications. Research indicates that:

  • Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity against specific pathogens.
  • Positioning of Functional Groups : The location of the amine group in relation to other substituents affects both the lipophilicity and interaction with target enzymes or receptors.

For instance, derivatives with halogen substitutions have been shown to improve antibacterial potency compared to their non-substituted counterparts .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • In Vivo Efficacy Against MRSA : A study demonstrated that a derivative of this compound significantly reduced MRSA infection in animal models when administered at doses correlating with its MIC values.
  • Biofilm Disruption : Another investigation revealed that treatment with this compound effectively disrupted established biofilms in vitro, showcasing its potential application in treating chronic infections where biofilm formation is a challenge .

Properties

IUPAC Name

1-butylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPPDLZIROXCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Nitro-1-butyl-1H-pyrazole (111 mg, 0.66 mmol) was dissolved in ethyl acetate (3 mL) and methanol (3 mL) was added. Palladium, 10 wt. % on activated carbon, wet (˜50 mg) was added to the reaction. The vial was charged with hydrogen gas (via balloon) and the reaction stirred for 16 h at 25° C. The reaction was passed through a plug of celite and concentrated in vacuo to afford 1-butyl-1H-pyrazol-3-ylamine (82 mg, 90%) as a golden oil: ESI-LRMS m/e calcd for C7H13N3 [M+] 139.12, found 140.3 [M+H+].
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.